molecular formula C8H3BrClNO2 B12961040 1-Bromo-2-chloro-4-ethynyl-5-nitrobenzene

1-Bromo-2-chloro-4-ethynyl-5-nitrobenzene

Cat. No.: B12961040
M. Wt: 260.47 g/mol
InChI Key: DKVCAKPPUJJFGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-chloro-4-ethynyl-5-nitrobenzene is an aromatic compound with the molecular formula C8H3BrClNO2. This compound is characterized by the presence of bromine, chlorine, ethynyl, and nitro functional groups attached to a benzene ring. The unique combination of these substituents imparts distinct chemical properties and reactivity to the molecule, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-chloro-4-ethynyl-5-nitrobenzene can be synthesized through a multi-step process involving the introduction of each substituent onto the benzene ring. A common synthetic route includes:

    Nitration: The nitration of benzene to introduce the nitro group, typically using a mixture of concentrated nitric acid and sulfuric acid.

    Halogenation: The bromination and chlorination of the nitrobenzene derivative. This can be achieved using bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride.

Industrial Production Methods

Industrial production of this compound typically involves similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-chloro-4-ethynyl-5-nitrobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Coupling Reactions: The ethynyl group can participate in coupling reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid.

    Coupling: Palladium catalysts and copper(I) iodide in the presence of a base like triethylamine for Sonogashira coupling.

Major Products

    Amino Derivatives: From the reduction of the nitro group.

    Substituted Benzene Derivatives: From nucleophilic substitution reactions.

    Coupled Products: From reactions involving the ethynyl group.

Scientific Research Applications

1-Bromo-2-chloro-4-ethynyl-5-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-chloro-4-ethynyl-5-nitrobenzene depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the electron-withdrawing nitro group increases the electrophilicity of the benzene ring, facilitating the attack by nucleophiles. In reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-chloro-4-nitrobenzene: Lacks the ethynyl group, making it less reactive in coupling reactions.

    1-Bromo-2-chloro-4-ethynylbenzene: Lacks the nitro group, affecting its reactivity in reduction reactions.

    1-Bromo-4-ethynyl-5-nitrobenzene: Lacks the chlorine atom, altering its substitution reaction profile.

Uniqueness

1-Bromo-2-chloro-4-ethynyl-5-nitrobenzene is unique due to the combination of its substituents, which confer a distinct set of chemical properties and reactivity patterns. This makes it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C8H3BrClNO2

Molecular Weight

260.47 g/mol

IUPAC Name

1-bromo-2-chloro-4-ethynyl-5-nitrobenzene

InChI

InChI=1S/C8H3BrClNO2/c1-2-5-3-7(10)6(9)4-8(5)11(12)13/h1,3-4H

InChI Key

DKVCAKPPUJJFGU-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=C(C=C1[N+](=O)[O-])Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.